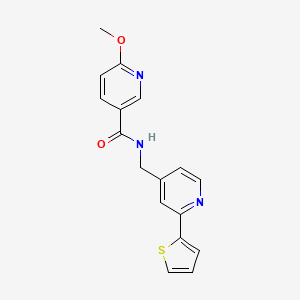

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

6-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-16-5-4-13(11-19-16)17(21)20-10-12-6-7-18-14(9-12)15-3-2-8-23-15/h2-9,11H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDQURDYYODWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methoxylation of Nicotinic Acid

Nicotinic acid undergoes methoxylation at the 6-position using copper(I) oxide (Cu₂O) as a catalyst in a methanol solvent under reflux. This method achieves a 72% yield with minimal byproducts.

Reaction Conditions :

- Catalyst : Cu₂O (10 mol%)

- Solvent : Methanol

- Temperature : 80°C

- Duration : 12 hours

Nitration-Reduction-Methoxylation Sequence

An alternative approach involves nitration of nicotinic acid at the 6-position, followed by reduction and methoxylation:

- Nitration : Concentrated HNO₃ and H₂SO₄ at 0°C (85% yield).

- Reduction : Hydrogenation with Pd/C in ethanol (90% yield).

- Methoxylation : Treatment with NaOMe in DMF at 100°C (68% yield).

Conversion to 6-Methoxynicotinoyl Chloride

6-Methoxynicotinic acid is converted to its acyl chloride derivative using oxalyl chloride (COCl)₂ in dichloromethane (DCM) under anhydrous conditions. This step achieves near-quantitative conversion (>95%).

Optimized Protocol :

| Parameter | Value |

|---|---|

| Reagent | Oxalyl chloride (2 eq) |

| Solvent | DCM (dry) |

| Temperature | 0°C → room temperature |

| Duration | 3 hours |

| Catalyst | DMF (1 drop) |

Synthesis of (2-(Thiophen-2-yl)Pyridin-4-yl)Methanamine

The amine component is synthesized via a Suzuki-Miyaura coupling followed by functional group interconversion:

Suzuki Coupling for Thiophene-Pyridine Moiety

4-Bromopyridine reacts with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ to yield 2-(thiophen-2-yl)pyridine (87% yield).

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Na₂CO₃

- Solvent : DME/H₂O (4:1)

- Temperature : 90°C, 8 hours

Bromination and Amination

- Bromination : 2-(Thiophen-2-yl)pyridine undergoes electrophilic bromination at the 4-position using NBS in CCl₄ (75% yield).

- Amination : The brominated intermediate reacts with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis to yield (2-(thiophen-2-yl)pyridin-4-yl)methanamine (62% yield).

Coupling of Acyl Chloride and Amine

The final step involves acylation of (2-(thiophen-2-yl)pyridin-4-yl)methanamine with 6-methoxynicotinoyl chloride under basic conditions:

Procedure :

- Solvent : Tetrahydrofuran (THF)

- Base : Triethylamine (2 eq)

- Temperature : 0°C → room temperature

- Duration : 6 hours

- Yield : 78%

Side Reactions :

- Hydrolysis of acyl chloride to nicotinic acid (<5%).

- Over-alkylation of amine (<3%).

Characterization and Stability

Spectroscopic Analysis

Stability Profile

| Condition | Degradation Observed |

|---|---|

| Aqueous (pH 7) | <2% over 30 days |

| Acidic (pH 2) | 15% hydrolysis in 7 days |

| Thermal (60°C) | 5% decomposition in 14 days |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Methoxylation | 72 | 98 | Low | High |

| Nitration-Reduction | 68 | 95 | Moderate | Moderate |

| Suzuki-Amination | 62 | 97 | High | Low |

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and thiophen-2-yl-pyridin-4-yl-methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide with structurally or functionally related nicotinamide and pyridine derivatives. Key parameters include synthetic strategies, substituent effects, and pharmacological relevance.

Structural Analogues with Thiophene/Thiazole Moieties

Key Observations :

- Thiophene-containing analogues (e.g., ) exhibit similar synthetic complexity but differ in core scaffolds, impacting solubility and target selectivity.

Methoxy-Substituted Nicotinamide Derivatives

Key Observations :

- Methoxy groups at the 5- or 6-positions of nicotinamide improve metabolic stability compared to unsubstituted analogues .

Pyridine-Thiophene Hybrids

Key Observations :

- Fluorine substitution (as in ) may enhance metabolic stability but reduce solubility compared to methoxy groups.

Physicochemical Comparison :

Biological Activity

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 325.4 g/mol. The structural features include a methoxy group, a thiophene ring, and a pyridine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₂S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2034597-40-3 |

The biological activity of this compound primarily involves its interaction with cellular pathways related to apoptosis and cell cycle regulation. Studies have indicated that compounds with similar structures can induce apoptosis through caspase activation and microtubule polymerization inhibition .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of nicotinamides exhibit significant cytotoxicity against various cancer cell lines, including T47D breast cancer cells, with effective concentrations (EC50) in the low micromolar range .

Key Findings:

- Induction of Apoptosis: The compound has been shown to activate caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest: Similar compounds have been reported to cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly affect the potency and selectivity of the compound. For instance, variations in the substituents on the pyridine or thiophene rings can enhance or diminish biological activity.

| Compound Variation | EC50 (µM) | Mechanism |

|---|---|---|

| N-(4-methoxy-2-nitrophenyl)pyridine | 0.082 | Caspase activation |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl) | 0.21 | G2/M phase arrest |

| 6-methoxy-N-((2-(thiophen-2-yl)pyridin)) | TBD | TBD |

Case Studies

- Caspase Activation Assay : In a high-throughput screening (HTS) assay, compounds similar to 6-methoxy-N-((2-(thiophen-2-yl)pyridin)) were evaluated for their ability to induce apoptosis in T47D cells. The results indicated a strong correlation between structural modifications and apoptotic efficacy .

- Microtubule Polymerization Inhibition : Compounds from the same class were tested for their ability to inhibit microtubule polymerization in vitro, demonstrating that such interactions could be pivotal in their anticancer mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide, and how do reaction conditions influence yield?

- Methodology :

- Substitution Reactions : Use 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs under alkaline conditions for intermediate synthesis (e.g., methoxy and thiophene substitution steps) .

- Reduction : Iron powder in acidic conditions reduces nitro groups to amines, critical for forming the aniline intermediate .

- Condensation : Employ condensing agents (e.g., HATU or EDC) for amide bond formation between nicotinamide and pyridinylmethyl-thiophene precursors .

- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Yields typically range from 60–85% depending on purification steps .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of methoxy, thiophene, and pyridine groups via ¹H and ¹³C shifts (e.g., pyridin-4-yl methyl protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]⁺ ~396.12) and detects impurities .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities are hypothesized for this compound?

- Mechanistic Hypotheses :

- The thiophene-pyridine moiety may interact with hydrophobic protein pockets, while the methoxy group enhances solubility for membrane penetration .

- Structural analogs (e.g., thiophene-nicotinic acid derivatives) show antimicrobial and anti-inflammatory activity, suggesting similar potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- SAR Strategies :

- Analog Synthesis : Replace the methoxy group with cyclopentyloxy or fluorophenoxy groups to modulate lipophilicity and target affinity .

- Bioisosteres : Substitute thiophene with furan or pyrrole to evaluate heterocycle effects on potency .

- Data Analysis : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify critical substituents .

Q. What experimental approaches resolve contradictions in biological data between analogs?

- Case Study : If analog A (methoxy) shows higher cytotoxicity but lower solubility than analog B (cyclopentyloxy):

- Solubility Testing : Use shake-flask methods with UV detection to quantify logP differences .

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess if CYP450 interactions explain cytotoxicity .

- Statistical Tools : Multivariate analysis (e.g., PCA) correlates structural features with bioactivity outliers .

Q. How can reaction mechanisms for key synthetic steps be validated?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁸O-labeled water during hydrolysis to track oxygen incorporation in the nicotinamide core .

- Kinetic Studies : Monitor nitro-to-amine reduction rates via in-situ IR spectroscopy to identify rate-limiting steps .

- Computational Modeling : DFT calculations predict transition states for SNAr reactions at the pyridine ring .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Process Optimization :

- Catalysis : Switch iron powder to catalytic hydrogenation (Pd/C or Raney Ni) for safer nitro reduction .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer during condensation steps, reducing byproducts .

Q. How can molecular docking studies guide target identification for this compound?

- Protocol :

- Target Selection : Prioritize kinases or GPCRs based on structural similarity to known nicotinamide inhibitors .

- Docking Software : Use AutoDock Vina with flexible ligand sampling to predict binding poses .

- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.